2,6-Dichlorophenylthioethanol
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Overview
Description
2,6-Dichlorophenylthioethanol (DCTE) is an organic compound with the molecular formula C8H7Cl2OS. It is a colorless liquid that is widely used in scientific research due to its unique properties. DCTE is derived from the reaction between 2,6-dichlorophenol and thioacetic acid, and it has several applications in both biochemical and physiological research.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenylthioethanol involves its ability to inhibit the activity of certain enzymes. Specifically, it binds to the active site of ACAT and prevents the formation of cholesterol esters. This results in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
2,6-Dichlorophenylthioethanol has several biochemical and physiological effects, including its ability to inhibit the activity of ACAT. This can result in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects. Additionally, 2,6-Dichlorophenylthioethanol has been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-Dichlorophenylthioethanol in lab experiments is its ability to inhibit the activity of ACAT, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, 2,6-Dichlorophenylthioethanol has been shown to have antitumor properties, which can be useful in studying the mechanisms of cancer development and potential therapies. However, one limitation of using 2,6-Dichlorophenylthioethanol in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 2,6-Dichlorophenylthioethanol. One potential area of research is the development of new cancer therapies based on the antitumor properties of 2,6-Dichlorophenylthioethanol. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6-Dichlorophenylthioethanol, as well as its potential use in other areas of scientific research. Finally, the development of new synthesis methods for 2,6-Dichlorophenylthioethanol could improve its purity and yield, making it more useful in lab experiments.
Synthesis Methods
The synthesis of 2,6-Dichlorophenylthioethanol involves the reaction between 2,6-dichlorophenol and thioacetic acid. The reaction is catalyzed by hydrochloric acid, and the resulting product is purified using distillation. The yield of 2,6-Dichlorophenylthioethanol is typically high, and the purity can be improved through further purification techniques.
Scientific Research Applications
2,6-Dichlorophenylthioethanol is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that is involved in the synthesis of cholesterol esters. 2,6-Dichlorophenylthioethanol has also been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUJHSBMAWVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylthioethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.